molecular formula C9H7ClN2 B11910197 4-Chloro-3-methylcinnoline

4-Chloro-3-methylcinnoline

Cat. No.: B11910197
M. Wt: 178.62 g/mol
InChI Key: UCJNCAWQWPBTQS-UHFFFAOYSA-N
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Description

4-Chloro-3-methylcinnoline is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted with a chlorine atom at position 4 and a methyl group at position 2. Cinnolines are notable for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .

Properties

IUPAC Name

4-chloro-3-methylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-9(10)7-4-2-3-5-8(7)12-11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNCAWQWPBTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Aminophenylacetylenes

A foundational approach involves the cyclization of o-aminophenylacetylene derivatives. For example, 2-amino-5-methylphenylacetylene undergoes cyclization in the presence of chlorinating agents to yield 3-methylcinnoline, followed by electrophilic chlorination at the 4-position.

Reaction Conditions

  • Reactant : 2-Amino-5-methylphenylacetylene (1.0 equiv)

  • Chlorinating Agent : POCl₃ (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80–100°C

  • Yield : 62–68%

Mechanistic studies suggest that POCl₃ acts as both a cyclization promoter and chlorination agent. The reaction proceeds via intermediate formation of a nitrilium ion, which undergoes intramolecular cyclization to form the cinnoline core.

Halogenation of 3-Methylcinnoline

Direct chlorination of 3-methylcinnoline offers a streamlined route. This method employs N-chlorosuccinimide (NCS) or Cl₂ gas under controlled conditions.

Procedure

  • Substrate : 3-Methylcinnoline (1.0 equiv)

  • Chlorinating Agent : NCS (1.2 equiv)

  • Catalyst : FeCl₃ (0.1 equiv)

  • Solvent : Dichloromethane

  • Time : 12 hours

  • Yield : 75%

Regioselectivity is ensured by the electron-donating methyl group at position 3, which directs electrophilic substitution to position 4. LCMS analysis confirms product purity (m/z 182.9 [M+H]⁺).

Suzuki-Miyaura Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables modular synthesis. For instance, 6-bromo-4-chloro-3-methylcinnoline undergoes Suzuki coupling with aryl boronic acids to introduce diverse substituents.

Representative Reaction

  • Substrate : 6-Bromo-4-chloro-3-methylcinnoline (1.0 equiv)

  • Boronic Acid : Phenylboronic acid (1.5 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane/H₂O (4:1)

  • Yield : 82%

This method highlights the versatility of this compound as a building block for complex derivatives.

Reaction Mechanisms and Kinetic Studies

The chlorination mechanism in Section 2.2 involves initial generation of a chloronium ion (Cl⁺) from NCS, facilitated by FeCl₃. Attack at the electron-rich position 4 forms a Wheland intermediate, which rearomatizes to yield the product. Kinetic studies reveal a second-order dependence on [NCS] and first-order on [FeCl₃], supporting a dual catalytic role for FeCl₃ in Cl⁺ generation and intermediate stabilization.

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF and 1,4-dioxane enhance reaction rates due to improved solubility of intermediates.

  • Chlorinated Solvents : Dichloromethane minimizes side reactions in halogenation steps.

Catalyst Screening

  • Pd Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions, achieving >80% yield.

  • Lewis Acids : FeCl₃ increases chlorination efficiency by 30% compared to AlCl₃.

Analytical Characterization and Quality Control

Spectroscopic Data

  • LCMS (ES+) : m/z 182.9 [M+H]⁺

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 7.52–7.60 (m, 2H, Ar-H), 8.12–8.20 (m, 2H, Ar-H)

  • ¹³C NMR : δ 21.4 (CH₃), 122.1–140.3 (Ar-C)

Purity Assessment

Preparative HPLC (C18 column, MeCN/H₂O gradient) achieves >98% purity.

Industrial-Scale Production Considerations

Scalability challenges include:

  • Cost of Pd Catalysts : Recycling protocols using Xantphos improve cost-efficiency.

  • Waste Management : Solvent recovery systems for 1,4-dioxane reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylcinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-amino-3-methylcinnoline or 4-thio-3-methylcinnoline are formed.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dihydro derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

4-Chloro-3-methylcinnoline serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis of Bioactive Compounds

The compound is often utilized in the synthesis of various bioactive molecules. For instance, it can be transformed into derivatives that exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. This property is particularly beneficial in developing new antibiotics to combat resistant strains of bacteria.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess potent antimicrobial effects. In a study involving several synthesized derivatives, compounds showed Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is investigated for its role in drug formulation and development.

Anticancer Research

Recent studies have focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Table: Anticancer Activity of this compound Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compound AMCF-7 (Breast Cancer)15Apoptosis induction
This compound BHeLa (Cervical Cancer)20Cell cycle arrest
This compound CA549 (Lung Cancer)10Inhibition of proliferation

Environmental Applications

Beyond its pharmaceutical uses, this compound is also significant in environmental science, particularly in bioremediation processes.

Biodegradation Studies

Research has highlighted the potential of certain bacterial strains to degrade pollutants containing chlorinated compounds, including those derived from this compound. For example, Pseudomonas species have been shown to utilize chlorinated compounds as carbon sources, leading to effective bioremediation strategies.

Case Study: Biodegradation by Pseudomonas sp. JHN
A study isolated Pseudomonas sp. JHN from contaminated soil, which demonstrated the ability to degrade 4-chloro-3-nitrophenol (a related compound). The strain completely degraded this compound within two weeks under optimized conditions, showcasing its potential for environmental cleanup .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylcinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the bromodomain of CREB-binding protein (CBP) and E1A-associated protein (EP300), thereby blocking the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This inhibition occurs through the mimicry of acetylated lysine, which is essential for the binding of these proteins to chromatin .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-Bromo-4-chlorocinnoline
  • Structure : Bromine at position 3, chlorine at position 3.
  • Key Differences : The bromine atom (larger and more polarizable than methyl) increases molecular weight (MW: ~253.4 g/mol) and may enhance halogen bonding interactions. This compound’s safety data highlights handling precautions for halogenated aromatics, such as respiratory irritation risks .
(b) 6-Chloro-4-hydroxy-N-(3-methyl-phenyl)-cinnoline-3-carboxamide
  • Structure : Chlorine at position 6, hydroxy and carboxamide groups at positions 4 and 3, respectively.
  • Key Differences: The carboxamide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
(c) 4-Chloro-3-nitrocinnamic Acid
  • Structure : Nitro group at position 3, chlorine at position 4, conjugated to a carboxylic acid.
  • Key Differences: The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density compared to the methyl group. This acidity (pKa ~1–2 for nitro groups) makes it reactive in electrophilic substitutions, unlike the electron-donating methyl group in 4-Chloro-3-methylcinnoline .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Substituents Solubility
This compound C₉H₇ClN₂ Not reported Cl (4), CH₃ (3) Low (nonpolar solvents)
3-Bromo-4-chlorocinnoline C₈H₄BrClN₂ Not reported Br (3), Cl (4) Moderate (DMSO)
4-Chloro-3-nitrocinnamic Acid C₉H₆ClNO₄ Not reported Cl (4), NO₂ (3), COOH High (polar solvents)
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline C₁₃H₁₄ClNO 283 Cl (4), CH₃ (2), OCH₃ (6) Low (organic solvents)

Notes:

  • Quinoline derivatives (e.g., 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline) exhibit higher melting points due to increased molecular complexity and hydrogen bonding from methoxy groups .
  • Nitro-substituted cinnolines/acids show enhanced solubility in polar solvents compared to methyl-substituted analogs .

Biological Activity

Introduction

4-Chloro-3-methylcinnoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and cytotoxic properties, along with relevant case studies and research findings.

  • Chemical Formula : C9H8ClN
  • Molecular Weight : 181.62 g/mol
  • Structure : The compound features a chlorinated aromatic ring, which is critical for its biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Case Study : A study conducted by Smith et al. (2023) reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating its potential as an antibacterial agent in clinical settings .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests have revealed its effectiveness against several fungal pathogens:

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Aspergillus niger14100
Candida glabrata11100

Research by Jones et al. (2022) highlighted that at a concentration of 75 µg/mL, the compound effectively inhibited the growth of Candida glabrata, suggesting its utility in antifungal treatments .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM)
HeLa20
MCF-725
A54930

A study conducted by Lee et al. (2021) reported that the compound exhibited cytotoxicity towards HeLa cells with an IC50 value of 20 µM, indicating its potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of microbial cell membranes and inhibition of essential metabolic pathways. Its chlorinated structure enhances lipophilicity, allowing it to penetrate cell membranes effectively.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Methodology : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Outliers should be assessed via Grubbs’ test, not excluded arbitrarily .

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